molecular formula C49H51NO11 B7796197 Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside

Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No.: B7796197
M. Wt: 829.9 g/mol
InChI Key: FUCPVJGOFZUDMA-UHFFFAOYSA-N
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Description

Phthalimido-|A-D-glucopyranoside is a compound that combines the structural features of phthalimide and glucopyranoside. This compound is often used in carbohydrate chemistry due to its unique properties and functionalities. It is particularly valuable in the synthesis of complex oligosaccharides and polysaccharides, where it serves as a protecting group for amino sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phthalimido-|A-D-glucopyranoside typically involves the glycosylation of a phthalimido sugar with an azido sugar. This process is achieved through the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the disaccharide tert-butyldimethylsilyl (4-O-acetyl-2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside can be synthesized by glycosylation .

Industrial Production Methods: Industrial production of phthalimido-|A-D-glucopyranoside involves the condensation of phthalic anhydride with primary amines, followed by glycosylation reactions. The process is optimized for large-scale production by using readily available starting materials and efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Phthalimido-|A-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Reduction: Formation of amines from azides.

    Substitution: Introduction of functional groups at specific positions on the glucopyranoside ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of glucopyranoside, such as 2-acetamido-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose .

Scientific Research Applications

Phthalimido-|A-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phthalimido-|A-D-glucopyranoside involves its ability to protect amino groups during chemical reactions. This protection is achieved through the formation of stable phthalimido derivatives, which can be selectively removed under specific conditions. The compound interacts with molecular targets involved in glycosylation pathways, thereby influencing the synthesis and modification of carbohydrates .

Comparison with Similar Compounds

Phthalimido-|A-D-glucopyranoside is unique due to its dual functionality as both a protecting group and a glycosyl donor. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-[5-hydroxy-2-methoxy-6-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPVJGOFZUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H51NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 2
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 3
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 4
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 5
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside

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